n-Acetyl-l-alanyl-l-glutamine
Description
n-Acetyl-L-alanyl-L-glutamine is a dipeptide derivative featuring an acetyl group attached to the alanine residue. It is widely utilized in in vitro cell culture systems as a stable source of glutamine, a conditionally essential amino acid critical for cellular metabolism, protein synthesis, and energy production. Unlike free glutamine, which degrades rapidly in aqueous solutions, n-acetylated dipeptides exhibit enhanced stability, making them ideal for long-term cell culture applications .
Properties
IUPAC Name |
2-(2-acetamidopropanoylamino)-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLJDWBMKIZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-l-alanyl-l-glutamine typically involves the following steps:
Preparation of L-phthaloyl-alanyl chloride: This is achieved by reacting L-alanine with phthalic anhydride in the presence of a suitable catalyst.
Formation of phthaloyl-L-alanyl-L-glutamic acid: The L-phthaloyl-alanyl chloride is then reacted with L-glutamic acid.
Synthesis of phthaloyl-L-alanyl-L-glutamic acid anhydride: This intermediate is formed by dehydrating the phthaloyl-L-alanyl-L-glutamic acid.
Production of phthaloyl-L-alanyl-L-glutamine: The anhydride is then reacted with ammonia to form phthaloyl-L-alanyl-L-glutamine.
Deprotection and purification: The final step involves removing the phthaloyl protecting group and purifying the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-l-alanyl-l-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to release alanine and glutamine.
Acetylation: Adding an acetyl group to the amino acids.
Deacetylation: Removing the acetyl group.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Deacetylation: Hydroxylamine or hydrazine under mild conditions.
Major Products Formed
Hydrolysis: Produces free alanine and glutamine.
Acetylation: Forms acetylated derivatives of the amino acids.
Deacetylation: Regenerates the original amino acids
Scientific Research Applications
n-Acetyl-l-alanyl-l-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable dipeptide for studying peptide synthesis and degradation.
Biology: Enhances collagen synthesis in human dermal fibroblasts, promoting skin health and wound healing.
Industry: Utilized in cell culture media to improve cell viability and productivity.
Mechanism of Action
n-Acetyl-l-alanyl-l-glutamine exerts its effects through several mechanisms:
Glutamine Metabolism: Acts as a precursor for glutamine, which is essential for various metabolic processes, including protein synthesis and immune function.
Antioxidant Defense: Enhances the production of glutathione, a key antioxidant that protects cells from oxidative stress.
Collagen Synthesis: Stimulates the expression of collagen genes, promoting skin health and repair.
Comparison with Similar Compounds
Key Properties :
- Structure : Acetylated alanine linked to glutamine via a peptide bond.
- Applications: Cell culture media supplementation (e.g., RPMI 1640, DMEM) to support viability of diverse cell lines, including monocytes, fibroblasts, and cancer cells .
- Concentration : Typically used at 1.028–2 mM (1.0289 g/L to ~0.5 g/L) in media formulations .
Comparison with Similar Compounds
L-Alanyl-L-glutamine (Ala-Gln)
Structural Differences :
Functional and Clinical Differences :
Key Studies :
- Ala-Gln in Critical Care : A multicenter trial (n=127) showed Ala-Gln-supplemented TPN reduced pneumonia (8.04 vs. 29.25 episodes per 1,000 ventilator days) and improved insulin sensitivity .
- Cell Culture Utility: this compound is preferred for long-term cultures (e.g., fibroblasts, monocytes) due to reduced ammonia accumulation compared to free glutamine .
N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)
Structural Differences :
- MDP is a muramyl dipeptide with D-isoglutamine (carboxyl group at side chain) and a sugar backbone.
- Functions as an immunoadjuvant rather than a nutrient source .
Functional Comparison :
Key Findings :
N-Acetyl-α-D-glucosamine
Structural Differences :
- A monosaccharide derivative of glucose, unrelated to glutamine metabolism.
- Molecular formula: C₈H₁₅NO₆ .
Functional Comparison :
Key Studies :
- N-Acetylglucosamine 6-phosphate deacetylase (nagA) is critical for GlcNAc assimilation in bacterial systems, highlighting its role in microbial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
